molecular formula C13H9N3OS B3033233 (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1006694-45-6

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B3033233
CAS No.: 1006694-45-6
M. Wt: 255.3 g/mol
InChI Key: MJIDWXYGAAMSEW-DHZHZOJOSA-N
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Description

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide: is an organic compound that belongs to the class of nitriles and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through the reaction of the thiazole derivative with a suitable nitrile source, such as cyanogen bromide or sodium cyanide.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the thiazole-nitrile intermediate and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as phenyl ketones or thiazole oxides.

    Reduction: Reduced derivatives such as amines or thiazole alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide: shares structural similarities with other nitrile and thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

IUPAC Name

(E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c14-9-11(8-10-4-2-1-3-5-10)12(17)16-13-15-6-7-18-13/h1-8H,(H,15,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDWXYGAAMSEW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232868
Record name (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006694-45-6
Record name (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006694-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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